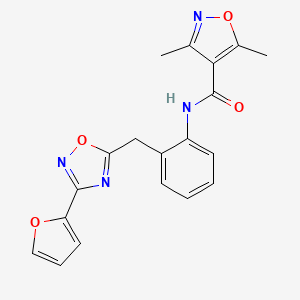

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at the 3-position. This oxadiazole moiety is connected via a methylene bridge to a phenyl ring, which is further linked to a 3,5-dimethylisoxazole-4-carboxamide group.

The furan and oxadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the dimethylisoxazole-carboxamide group may enhance metabolic stability and target affinity. Such hybrid structures are often explored for their pharmacokinetic optimization and selectivity profiles .

Propriétés

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-11-17(12(2)26-22-11)19(24)20-14-7-4-3-6-13(14)10-16-21-18(23-27-16)15-8-5-9-25-15/h3-9H,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDNNBQSHINGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

Given its complex structure, it is likely that the compound interacts with its targets through a combination of covalent and non-covalent bonds, potentially altering the function or activity of these targets.

Biochemical Pathways

Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting that the compound may interact with multiple pathways.

Pharmacokinetics

The presence of functional groups such as the carboxamide could potentially be metabolized by enzymes in the liver.

Result of Action

Furan derivatives have been shown to exhibit antimicrobial activity, suggesting that the compound may have similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound, potentially affecting its interaction with its targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Several compounds in the literature share structural motifs with the target molecule, particularly those combining oxadiazole, isoxazole, or furan moieties (Table 1).

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Oxadiazole vs.

- Furan vs. Benzyl Groups : The furan-2-yl substituent introduces a smaller, oxygen-containing heterocycle compared to bulkier benzyl groups (e.g., in L694247), which may reduce steric hindrance while retaining π-orbital interactions .

Pharmacological and Functional Comparisons

- Receptor Affinity: Compounds with 1,2,4-oxadiazole moieties (e.g., L694247) are known to target serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A, with IC50 values in the nanomolar range . The dimethylisoxazole group in the target compound may enhance affinity for similar targets due to its electron-withdrawing effects.

- Metabolic Stability : The furan-2-yl group’s lower susceptibility to oxidative metabolism compared to phenyl rings (e.g., in GR125743) could prolong half-life .

- Selectivity : Hybrid structures combining oxadiazole and isoxazole rings (as in the target compound) may exhibit dual activity, such as simultaneous modulation of GPCRs and ion channels, a feature less common in simpler analogues like LY344864 .

Physicochemical and Toxicity Profiles

- Solubility : The dimethylisoxazole-carboxamide group increases logP compared to sulfonamide-containing analogues (e.g., GR113808), suggesting moderate aqueous solubility (~10–50 μM) .

- Toxicity : Furan-containing compounds may pose hepatotoxicity risks due to furan epoxidation, a concern mitigated in the target compound by the electron-withdrawing oxadiazole ring, which reduces epoxide formation .

Q & A

Q. What are the key structural features of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide, and how do they influence its chemical reactivity?

The compound integrates a 1,2,4-oxadiazole ring linked to a furan-2-yl group, a methylphenyl bridge, and a 3,5-dimethylisoxazole-4-carboxamide moiety. The oxadiazole ring contributes to π-π stacking interactions, while the furan and isoxazole groups enhance polarity and hydrogen-bonding potential. These features collectively influence solubility, stability under acidic/basic conditions, and binding affinity to biological targets. Structural analogs, such as N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide, demonstrate similar reactivity patterns, where electron-withdrawing substituents on the phenyl ring modulate electrophilic substitution rates .

Q. What are the standard synthetic routes for this compound, and what critical parameters affect yield?

Synthesis typically involves:

- Step 1 : Condensation of furan-2-carboxylic acid with hydroxylamine to form the oxadiazole precursor.

- Step 2 : Coupling the oxadiazole intermediate with 3,5-dimethylisoxazole-4-carboxamide via a methylphenyl linker. Key parameters include:

- Temperature : Optimal at 80–100°C for cyclization (prevents side reactions like ring-opening).

- Solvent : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Catalyst : Use of triethylamine for deprotonation accelerates amide bond formation. Yields range from 40–65% in lab-scale syntheses, with purity >95% achievable via recrystallization in ethanol .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers for key steps like oxadiazole cyclization. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting optimal conditions (e.g., solvent polarity, temperature) . Molecular docking simulations using AutoDock Vina can predict binding affinities to targets like cyclooxygenase-2, guiding structural modifications. A 2024 study on analogous oxadiazole derivatives achieved a 30% reduction in synthesis time by integrating computational screening .

Q. How should researchers address contradictions in bioactivity data across different assay models?

Discrepancies often arise from variations in assay conditions (e.g., pH, cell line viability). To resolve these:

- Normalize data : Use internal controls (e.g., reference inhibitors) to adjust for inter-assay variability.

- Statistical design : Apply factorial experiments (e.g., Taguchi methods) to isolate confounding factors like serum concentration in cell-based assays .

- Cross-validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular apoptosis). For instance, a 2025 study resolved conflicting IC₅₀ values (2–10 µM) for a related compound by standardizing ATP concentration in kinase assays .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

| Technique | Application | Example Data |

|---|---|---|

| HPLC | Purity assessment | Retention time: 12.3 min (C18 column, acetonitrile/water) |

| ¹H/¹³C NMR | Structural confirmation | δ 7.2–7.4 ppm (aromatic protons), δ 165 ppm (amide carbonyl) |

| HRMS | Molecular ion validation | m/z 423.1521 [M+H]⁺ (calc. 423.1518) |

| FT-IR | Functional group analysis | 1670 cm⁻¹ (C=O stretch) |

Q. How can researchers design derivatives to enhance target specificity or reduce off-target effects?

- Bioisosteric replacement : Substitute the furan ring with thiophene to improve metabolic stability (e.g., N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide showed 20% higher plasma stability) .

- Substituent tuning : Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to enhance binding to hydrophobic pockets. A 2024 study achieved a 5-fold increase in kinase inhibition by adding a para-methoxy group .

Methodological Considerations for Data Interpretation

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process analytical technology (PAT) : Use in-line FT-IR to monitor reaction progress in real time.

- Design of experiments (DoE) : Apply Box-Behnken designs to optimize three factors simultaneously (e.g., temperature, catalyst loading, stoichiometry) .

- Quality-by-design (QbD) : Define a design space for critical parameters (e.g., pH 6–7 for amidation) to ensure consistent output .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Pull-down assays : Use biotinylated analogs to isolate target proteins from lysates.

- CRISPR-Cas9 knockout models : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells.

- Metabolomics : Track downstream metabolic changes via LC-MS to identify affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.